Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate
Description
Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate is a synthetic organic compound featuring a biphenyl core substituted with three methoxy groups at positions 3, 4, and 5 on one phenyl ring. The second phenyl ring is linked via a single bond (1,1'-biphenyl configuration) and bears a propanoate ester group at position 2 (Figure 1). This structure combines electron-donating methoxy substituents with a lipophilic biphenyl backbone, making it a candidate for pharmacological applications, particularly in cytotoxicity and enzyme modulation studies .
The compound’s ester group enhances metabolic stability compared to free acids, while the trimethoxy substitution pattern may improve binding affinity to biological targets due to steric and electronic effects .
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 3-[2-(3,5-dimethoxyphenyl)-5-methoxyphenyl]propanoate |
InChI |
InChI=1S/C19H22O5/c1-21-15-6-7-18(13(9-15)5-8-19(20)24-4)14-10-16(22-2)12-17(11-14)23-3/h6-7,9-12H,5,8H2,1-4H3 |
InChI Key |
DBYJRJQLPKHYTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC)OC)CCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Biphenyl Esters
Derivatives with Varying Methoxy Substituents
- Methyl 4-Methoxy[1,1-biphenyl]-2-propanoate: This derivative lacks the 3,5-methoxy groups. In cytotoxicity assays, the 3,4,5-trimethoxy analog (target compound) demonstrated superior inhibition compared to the 4-methoxy variant (e.g., 12f > 12d in ). This highlights the importance of multiple methoxy groups for enhanced activity, likely due to increased electron-donating capacity (EDG) and improved hydrophobic interactions .
Ethyl-Substituted Derivatives :
When the R2 group is ethyl instead of methyl (e.g., 12k vs. 12g), the 4-methyl-substituted derivative (12k) outperformed the 3,4,5-trimethoxy analog (12g) in inhibition assays. This suggests that alkyl chain length and substitution position can override the benefits of trimethoxy groups in certain contexts .
Halogen-Substituted Derivatives
- 4-Chloro and 4-Fluoro Derivatives :
In compounds with R2 = H, the 4-chloro-substituted derivative (12j) exhibited higher inhibition than the 4-fluoro analog (12h). This indicates that electron-withdrawing groups (EWG) like chlorine may enhance target binding in specific scenarios, contrasting with the EDG effects of methoxy groups .
3,4,5-Trimethoxy Cinnamic Acid (TMCA) Esters
TMCA esters, such as methyl 3,4,5-trimethoxycinnamate, share the trimethoxy substitution pattern but feature a cinnamate backbone instead of biphenyl. These compounds exhibit antitumor, antiviral, and neuroprotective activities, with the ester group critical for bioavailability . Compared to the target compound, TMCA derivatives often show lower cytotoxicity in certain cancer cell lines, possibly due to the absence of the rigid biphenyl structure, which may reduce membrane permeability .
Propenone and Propanone Derivatives
- 1-Phenyl-3-(3,4,5-trimethoxyphenyl)propenone (Chalcone Derivative): This ketone-based analog lacks the ester group. The target compound’s ester group likely offers greater metabolic stability and reduced reactivity .
- 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one: This propanone derivative (CAS 110047-50-2) replaces the ester with a ketone.
Key Data and Trends
Q & A
Q. What are the standard synthetic routes for preparing Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate in laboratory settings?
- Methodological Answer: A common approach involves coupling reactions using substituted benzaldehydes or biphenyl precursors. For example, trimethoxy-substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) can undergo condensation with propanoyl derivatives in the presence of catalysts like piperidine. Solvents such as toluene and reagents like isobutyl cyanoacetate are critical for achieving optimal yields . Additionally, trifluoroacetic acid and diisopropylcarbodiimide may be employed for activating carboxylic acid intermediates during esterification steps .
Q. How can the purity and structural integrity of synthesized this compound be verified?
- Methodological Answer: Analytical techniques include:
- LC-QTOF-MS: High-resolution mass spectrometry provides accurate mass confirmation and impurity profiling, as demonstrated in studies of structurally similar trimethoxy compounds .
- NMR Spectroscopy: Comparative analysis of aromatic proton signals in the 1H NMR spectrum (e.g., δ 3.8–4.0 ppm for methoxy groups) ensures structural fidelity .
- SPE Purification: Solid-phase extraction using HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol effectively isolates the compound from reaction byproducts .
Advanced Research Questions
Q. What methodological approaches are recommended for analyzing trace impurities in this compound using mass spectrometry?
- Methodological Answer:
- Isotopic Labeling: Spiking samples with deuterated internal standards (e.g., BP-3-d5 or triclosan-d3) improves quantification accuracy in LC-QTOF-MS workflows .
- Fragmentation Patterns: Monitoring fragment ions such as m/z 252 (loss of COOCH3) and m/z 181 (trimethoxybenzyl cation) aids in distinguishing degradation products .
Q. How can computational modeling be applied to predict the biological targets of this compound?
- Methodological Answer:
- Molecular Docking: Studies on analogous trimethoxyphenyl oxadiazole-thiones (e.g., urease inhibitors) demonstrate the use of AutoDock Vina to simulate ligand-enzyme interactions. Key parameters include binding energy thresholds (< −8.0 kcal/mol) and hydrogen bonding with catalytic residues .
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) analysis of substituent effects (e.g., methoxy group positioning) can predict bioactivity trends .
Q. What are the critical factors in optimizing solid-phase extraction (SPE) protocols for isolating this compound from complex mixtures?
- Methodological Answer:
- Sorbent Selection: Oasis HLB cartridges outperform MCX and MAX phases due to their mixed-mode retention mechanism, ideal for polar aromatic esters .
- pH Adjustment: Acidifying samples to pH 2–3 enhances recovery by protonating carboxylate intermediates, reducing solubility in aqueous phases .
- Elution Solvents: Methanol:acetone (7:3, v/v) achieves >95% recovery in spiked wastewater matrices .
Q. What structural modifications of the 3,4,5-trimethoxyphenyl group influence the compound's bioactivity, and how can these be methodically evaluated?
- Methodological Answer:
- Bioisosteric Replacement: Substituting the phenyl ring with pyridyl or thiazole moieties (e.g., as in biphenyl acetamide derivatives) alters electron density and enhances target affinity .
- Substituent Screening: Parallel synthesis of analogs with varying methoxy positions (e.g., 2,4,5- vs. 3,4,5-trimethoxy) and in vitro assays (e.g., IC50 against cancer cell lines) quantify activity changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
